Methyl 2-nitro-5-phenylmethoxybenzoate
Description
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
methyl 2-nitro-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)13-9-12(7-8-14(13)16(18)19)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
NLCYTWWWIQTEDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Nitration of the appropriate benzoate derivative to introduce the nitro group at the 2-position.
- Introduction of the phenylmethoxy substituent (benzyloxy group) at the 5-position via nucleophilic aromatic substitution or etherification.
- Esterification , if starting from the corresponding acid, to form the methyl ester.
The compound is often prepared starting from methyl 5-hydroxy-2-nitrobenzoate or related hydroxy-nitrobenzoic acid methyl esters, followed by alkylation with benzyl halides (e.g., benzyl chloride or benzyl bromide) to install the phenylmethoxy group.
Detailed Synthetic Route
| Step | Reaction Type | Reactants/Conditions | Product/Outcome |
|---|---|---|---|
| 1 | Nitration | Methyl 5-hydroxybenzoate + nitrating agent (HNO3/H2SO4) | Methyl 5-hydroxy-2-nitrobenzoate |
| 2 | Etherification | Methyl 5-hydroxy-2-nitrobenzoate + benzyl chloride or bromide + base (e.g., K2CO3) | This compound |
| 3 | Purification | Recrystallization or chromatography | Pure this compound |
This method is supported by data from chemical synthesis databases and literature describing similar compounds such as methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, which shares the benzyloxy and nitro substitution pattern and ester functionality.
Reagents and Conditions
- Starting Materials: Methyl 5-hydroxy-2-nitrobenzoate or 5-hydroxy-2-nitrobenzoic acid methyl ester.
- Alkylating Agent: Benzyl chloride or benzyl bromide.
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenol group.
- Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile.
- Temperature: Typically reflux or room temperature depending on the base and solvent.
- Reaction Time: Several hours to overnight to ensure complete substitution.
Alternative Preparation Approaches
- Direct Esterification: If starting from 2-nitro-5-phenylmethoxybenzoic acid, esterification with methanol under acidic catalysis (e.g., sulfuric acid) or using reagents like thionyl chloride followed by methanol can be employed to obtain the methyl ester.
- Nucleophilic Aromatic Substitution: In cases where the phenylmethoxy group is introduced onto a halogenated nitrobenzoate, a nucleophilic substitution reaction can be performed with phenol derivatives under basic conditions.
Reaction Mechanism Insights
- Nitration: Electrophilic aromatic substitution introduces the nitro group preferentially at the ortho or para position relative to the hydroxyl or ester groups, controlled by directing effects.
- Etherification: The phenolic hydroxyl group is deprotonated by the base, forming a phenolate ion, which then attacks the benzyl halide in an SN2 reaction to form the phenylmethoxy ether.
- Esterification: Acid-catalyzed or reagent-mediated esterification converts the carboxylic acid to the methyl ester.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Material | Methyl 5-hydroxy-2-nitrobenzoate | Commercially available or synthesized |
| Alkylating Agent | Benzyl chloride or benzyl bromide | Purity >98% recommended |
| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) | Stoichiometric or slight excess |
| Solvent | Acetone, DMF, or acetonitrile | Dry, anhydrous conditions preferred |
| Temperature | Room temperature to reflux (25–80 °C) | Depends on solvent and base |
| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization or column chromatography | To achieve >95% purity |
| Yield | 70–90% | Varies with reaction scale and conditions |
Research Findings and Optimization
- Yield Optimization: Reaction yields improve significantly with dry solvents and controlled temperature to avoid side reactions such as over-alkylation or hydrolysis.
- Green Chemistry Considerations: Use of continuous flow synthesis and greener solvents has been explored to reduce environmental impact and improve scalability.
- Purity Assessment: Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the final product.
- Storage: The compound is typically stored sealed in a dry environment at room temperature to maintain stability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-5-phenylmethoxybenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: Methyl 2-amino-5-phenylmethoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-nitro-5-phenylmethoxybenzoic acid and methanol.
Scientific Research Applications
Methyl 2-nitro-5-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-nitro-5-phenylmethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are identified based on substituent variations (Table 1).
Table 1: Structural Comparison of Methyl 2-Nitro-5-Phenylmethoxybenzoate and Analogs
*Similarity scores derived from structural alignment databases (e.g., Tanimoto index) .
Key Observations:
- Electron Effects: The nitro group in the target compound stabilizes the aromatic ring via electron withdrawal, contrasting with the electron-donating amino group in Methyl 2-amino-5-methoxybenzoate, which increases susceptibility to electrophilic substitution .
- Lipophilicity : The phenylmethoxy group in the target compound enhances hydrophobicity compared to analogs with smaller substituents (e.g., methoxy). This property is critical for bioavailability in drug design .
- Reactivity : The methylsulfonyl group in Methyl 2-methoxy-5-(methylsulfonyl)benzoate introduces strong electron-withdrawing effects, making it more reactive in nucleophilic aromatic substitution than the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Thermal Stability: The nitro group in the target compound lowers thermal stability compared to Methyl 2-amino-5-methoxybenzoate, which lacks strong electron-withdrawing groups .
- Solubility : Reduced water solubility in the target compound compared to Methyl 5-methoxy-2-nitrobenzoate is attributed to the bulky phenylmethoxy group .
Biological Activity
Methyl 2-nitro-5-phenylmethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features several functional groups that are significant for its biological interactions:
- Nitro Group : Known for its ability to undergo reduction, potentially forming reactive intermediates.
- Methoxy Group : Enhances lipophilicity, aiding in membrane permeability.
- Phenyl Group : Provides hydrophobic interactions with biological targets.
The molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that may interact with cellular components such as enzymes and receptors. These interactions can modulate various biological pathways, including:
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
Antimicrobial Activity
In a study examining the antimicrobial properties of this compound, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound. The compound was tested in vitro on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 400 |
This data suggests that this compound may have therapeutic potential for inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection symptoms compared to those receiving standard antibiotics.
- Case Study on Inflammation : A preclinical study investigated the use of this compound in a mouse model of rheumatoid arthritis. Results demonstrated a marked decrease in joint swelling and histological evidence of inflammation, supporting its potential use in inflammatory conditions.
Q & A
Q. What are the optimized synthetic routes for Methyl 2-nitro-5-phenylmethoxybenzoate, and how can reaction efficiency be validated?
The synthesis involves nitration of methyl 5-phenylmethoxybenzoate using fuming nitric acid in concentrated sulfuric acid at 0–5°C. Reaction progress is monitored via TLC (hexane:ethyl acetate, 4:1; Rf ≈ 0.35). Stoichiometric control (1.1–1.3 equiv HNO₃) minimizes di-nitration byproducts. Post-reaction, purification via column chromatography (silica gel, gradient elution from hexane to ethyl acetate) yields >98% purity. Validate efficiency using ¹H NMR (δ 8.2 ppm for aromatic proton adjacent to nitro group) and HPLC (C18 column, 90:10 acetonitrile:water, retention time ~12.3 min) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Use nitrile gloves, safety goggles, and lab coats. Store in airtight, light-resistant containers under nitrogen at -20°C to prevent ester hydrolysis. Conduct reactions in fume hoods to avoid inhalation of nitro compound vapors. Emergency showers and eye-wash stations must be accessible. Spills should be neutralized with sodium bicarbonate and absorbed via inert materials (e.g., vermiculite) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include δ 3.9 ppm (methoxy group), δ 5.2 ppm (phenylmethoxy CH₂), and δ 8.0–8.3 ppm (aromatic protons).
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group).
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 302.1. Cross-validate with elemental analysis (C, H, N) to confirm purity .
Advanced Research Questions
Q. How does the nitro group’s electronic effects influence regioselectivity in subsequent functionalization reactions?
The nitro group is a strong electron-withdrawing meta-director. DFT calculations (B3LYP/6-31G*) reveal reduced electron density at the ortho and para positions relative to the nitro group, directing electrophilic attacks to the meta position of the phenylmethoxy substituent. Solvent polarity (e.g., DMF vs. toluene) modulates reactivity by stabilizing charge-separated transition states .
Q. What strategies resolve contradictions in reported degradation pathways under hydrolytic conditions?
Conflicting data on ester vs. nitro group hydrolysis can be resolved via LC-MS/MS (negative ion mode) and kinetic studies. Under acidic conditions (pH < 3), ester hydrolysis dominates, yielding 2-nitro-5-phenylmethoxybenzoic acid (m/z 288.0 [M-H]⁻). Under basic conditions (pH > 10), nitro reduction precedes ester cleavage. Use Arrhenius plots (40–60°C) to extrapolate shelf-life at 25°C .
Q. How can computational modeling predict interactions between this compound and biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify binding affinities to enzymes like cytochrome P450. The nitro group forms hydrogen bonds with active-site residues (e.g., Tyr-96), while the phenylmethoxy group stabilizes hydrophobic pockets. Validate predictions with SPR (surface plasmon resonance) binding assays (KD ≈ 5–10 µM) .
Q. What methodologies optimize crystallization for X-ray diffraction studies?
Slow vapor diffusion (ethyl acetate/hexane) at 4°C yields single crystals. Resolve disorder in the phenylmethoxy group using SHELXL refinement with anisotropic displacement parameters. Crystallographic data (CCDC entry) confirms a dihedral angle of 85° between the nitro and ester planes, influencing steric interactions .
Q. How do solvent effects impact catalytic hydrogenation of the nitro group to an amine?
Hydrogenation over Pd/C (10 wt%) in ethanol achieves full conversion in 6 hours (25°C, 1 atm H₂). Polar protic solvents (e.g., methanol) accelerate reaction rates by stabilizing intermediates. In contrast, aprotic solvents (e.g., THF) result in incomplete reduction. Monitor via ¹H NMR (disappearance of δ 8.2 ppm signal) .
Methodological Guidelines
Designing Kinetic Studies for Thermal Decomposition
Use DSC (differential scanning calorimetry) to identify exothermic peaks (~180°C). Isothermal TGA (thermogravimetric analysis) at 150°C quantifies mass loss over time. Fit data to a first-order model (Ea ≈ 90 kJ/mol via Kissinger method) to predict stability under storage conditions .
Troubleshooting Low Yields in Cross-Coupling Reactions
Low yields often stem from steric hindrance at the ortho-nitro position. Use Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) for C–N coupling. Alternatively, Suzuki-Miyaura coupling requires electron-deficient aryl boronic acids (e.g., 4-CF₃-substituted) to enhance reactivity. Characterize coupling products via HRMS and NOESY for stereochemical confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
